4,4'-((5-Carboxy-1,3-phenylene)bis(oxy))dibenzoic acid
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Overview
Description
4,4’-((5-Carboxy-1,3-phenylene)bis(oxy))dibenzoic acid is an organic compound with the molecular formula C21H14O8 and a molecular weight of 394.33 g/mol . This compound is known for its unique structure, which includes two benzoic acid groups connected by an ether linkage through a central phenylene ring. It is often used in the synthesis of coordination polymers and metal-organic frameworks due to its ability to form stable complexes with metal ions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-((5-Carboxy-1,3-phenylene)bis(oxy))dibenzoic acid typically involves the reaction of 3,5-dihydroxybenzoic acid with 4-bromobenzoic acid in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The resulting product is then purified through recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger batch sizes. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 4,4’-((5-Carboxy-1,3-phenylene)bis(oxy))dibenzoic acid undergoes various chemical reactions, including:
Esterification: Reaction with alcohols in the presence of acid catalysts to form esters.
Amidation: Reaction with amines to form amides.
Coordination Reactions: Formation of coordination complexes with metal ions.
Common Reagents and Conditions:
Esterification: Alcohols, acid catalysts (e.g., sulfuric acid), and heat.
Amidation: Amines, coupling agents (e.g., EDCI), and mild heating.
Coordination Reactions: Metal salts (e.g., cobalt chloride), solvents like DMF, and solvothermal conditions.
Major Products:
Esters: Formed from esterification reactions.
Amides: Formed from amidation reactions.
Coordination Complexes: Formed from coordination reactions with metal ions.
Scientific Research Applications
4,4’-((5-Carboxy-1,3-phenylene)bis(oxy))dibenzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4’-((5-Carboxy-1,3-phenylene)bis(oxy))dibenzoic acid primarily involves its ability to form stable coordination complexes with metal ions. These complexes can exhibit unique properties such as luminescence, magnetism, and catalytic activity . The molecular targets and pathways involved depend on the specific application and the metal ions used in the coordination complexes .
Comparison with Similar Compounds
3,5-Bis(4-carboxyphenoxy)benzoic acid: Similar structure but with different substitution patterns.
5,5’-((5-Carboxy-1,3-phenylene)bis(oxy))diisophthalic acid: Another compound with a similar central phenylene ring but different carboxylic acid positioning.
Uniqueness: 4,4’-((5-Carboxy-1,3-phenylene)bis(oxy))dibenzoic acid is unique due to its specific arrangement of carboxylic acid groups and ether linkages, which allows it to form highly stable and versatile coordination complexes. This makes it particularly valuable in the synthesis of advanced materials and coordination polymers .
Properties
IUPAC Name |
3,5-bis(4-carboxyphenoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O8/c22-19(23)12-1-5-15(6-2-12)28-17-9-14(21(26)27)10-18(11-17)29-16-7-3-13(4-8-16)20(24)25/h1-11H,(H,22,23)(H,24,25)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYXRUQXOGUVSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC2=CC(=CC(=C2)C(=O)O)OC3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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